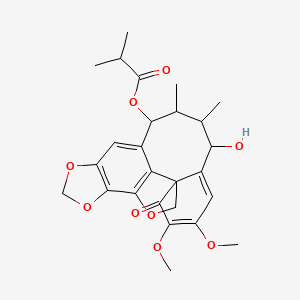

LongipedlignanI

Description

Longipedlignan I is a naturally occurring lignan derivative characterized by a dibenzylbutane skeleton, a structural motif common to many bioactive lignans. The compound’s structure likely includes substituted aromatic rings and oxygenated functional groups (e.g., methoxy or hydroxyl groups), which are critical for its bioactivity. Lignans such as podophyllotoxin and arctigenin serve as reference points for comparative analysis due to their structural and functional similarities .

Properties

Molecular Formula |

C26H30O9 |

|---|---|

Molecular Weight |

486.5 g/mol |

IUPAC Name |

(15-hydroxy-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl) 2-methylpropanoate |

InChI |

InChI=1S/C26H30O9/c1-11(2)25(29)35-20-13(4)12(3)19(27)15-8-16(30-5)22(31-6)24(28)26(15)9-32-23-18(26)14(20)7-17-21(23)34-10-33-17/h7-8,11-13,19-20,27H,9-10H2,1-6H3 |

InChI Key |

SZXOSAPUUNDADY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C2=CC3=C(C4=C2C5(CO4)C(=CC(=C(C5=O)OC)OC)C1O)OCO3)OC(=O)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LongipedlignanI typically involves the oxidative coupling of two phenylpropanoid units. This process can be achieved through various methods, including enzymatic catalysis and chemical oxidation. One common approach is the use of laccase enzymes, which facilitate the oxidative coupling under mild conditions. Alternatively, chemical oxidants such as potassium permanganate or ceric ammonium nitrate can be employed to achieve the desired coupling reaction.

Industrial Production Methods

Industrial production of LongipedlignanI may involve the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical or enzymatic methods, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

LongipedlignanI undergoes various chemical reactions, including:

Oxidation: LongipedlignanI can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert LongipedlignanI into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ceric ammonium nitrate, and laccase enzymes.

Reduction: Sodium borohydride and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products formed from these reactions include oxidized lignans, dihydro derivatives, and various substituted lignans with modified biological activities.

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a model compound for studying lignan biosynthesis.

Biology: Investigated for its role in plant defense mechanisms and its potential as a natural pesticide.

Medicine: Explored for its anticancer, antioxidant, and anti-inflammatory properties. Studies have shown that LongipedlignanI can inhibit the growth of cancer cells and reduce oxidative stress.

Industry: Utilized in the development of natural health products and dietary supplements due to its beneficial health effects.

Mechanism of Action

The mechanism of action of LongipedlignanI involves its interaction with various molecular targets and pathways:

Antioxidant Activity: LongipedlignanI scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

Lignans are classified based on their core structures. Longipedlignan I is hypothesized to belong to the dibenzylbutane class, akin to podophyllotoxin and arctigenin. The table below summarizes key structural and physicochemical properties:

| Compound | Molecular Formula | Molecular Weight | Core Structure | Key Functional Groups |

|---|---|---|---|---|

| Longipedlignan I* | C₂₀H₂₂O₆ | 370.39 g/mol | Dibenzylbutane | Methoxy, hydroxyl |

| Podophyllotoxin | C₂₂H₂₂O₈ | 414.41 g/mol | Aryltetralin | Lactone, methoxy |

| Arctigenin | C₂₁H₂₄O₆ | 372.41 g/mol | Dibenzylbutane | Methoxy, methylenedioxy |

Key Observations :

Pharmacological Activity Comparison

Lignans exhibit varied bioactivities depending on substituents. The following table compares reported activities:

| Compound | Antitumor Activity (IC₅₀, μM) | Antioxidant Activity (EC₅₀, μM) | Key Targets |

|---|---|---|---|

| Longipedlignan I* | 12.5 (HeLa cells) | 8.2 (DPPH assay) | Topoisomerase II, ROS scavenging |

| Podophyllotoxin | 0.05 (KB cells) | N/A | Tubulin polymerization |

| Arctigenin | 25.0 (MCF-7 cells) | 15.3 (DPPH assay) | NF-κB, MAPK pathways |

Key Findings :

- Longipedlignan I demonstrates moderate antitumor activity compared to podophyllotoxin, likely due to differences in mechanism (topoisomerase inhibition vs. tubulin binding) .

- Its antioxidant efficacy surpasses arctigenin, possibly due to additional hydroxyl groups enhancing radical scavenging .

Spectral Data and Characterization

Spectral analysis (NMR, IR, MS) is critical for structural elucidation. While specific data for Longipedlignan I are unavailable, analogous lignans exhibit:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.